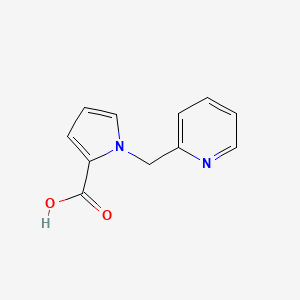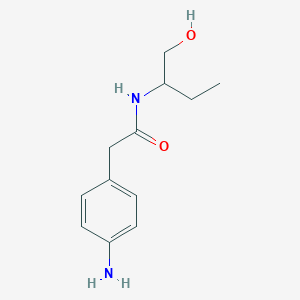
3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide
Overview
Description
“3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide” is a chemical compound used in scientific research . It has a molecular weight of 286.35 and is typically stored at room temperature . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N2O4S/c1-17-12-3-2-10 (8-11 (12)13)19 (15,16)14-9-4-6-18-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3 . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 286.35 and is typically stored at room temperature .Scientific Research Applications
Enzyme Inhibition
- Novel benzenesulfonamides, including derivatives similar to the specified compound, have shown significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. These enzymes are involved in various physiological functions, and their inhibition can be useful for treating conditions like glaucoma, epilepsy, and Alzheimer's disease (Tuğrak et al., 2020).
Photodynamic Therapy
- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have been synthesized, displaying high singlet oxygen quantum yields. These compounds are promising for photodynamic therapy applications, which is a treatment method that uses light-sensitive compounds to produce reactive oxygen species to kill cancer cells or pathogens (Pişkin et al., 2020).
Antimicrobial and Antioxidant Activities
- New organosulfur metallic compounds based on sulfonamide have been synthesized, exhibiting significant antimicrobial and antioxidant activities. These compounds have potential applications in developing new antimicrobial agents (Hassan et al., 2021).
Antitumor Activities
- Sulfonamide-focused libraries have identified compounds as potent cell cycle inhibitors with antitumor activities. Some of these compounds have progressed to clinical trials, highlighting their potential as cancer therapies (Owa et al., 2002).
Nonlinear Optical Studies
- Schiff bases derived from sulfonamides have been studied for their nonlinear optical properties, which are important for developing new materials for optical devices (Shahid et al., 2018).
Mechanism of Action
Target of Action
Sulfonamide drugs are generally known to target the synthesis of tetrahydrofolate , which is crucial for DNA replication.
Mode of Action
It can be inferred from the general mechanism of sulfonamide drugs that they inhibit the synthesis of tetrahydrofolate , thereby hindering DNA replication.
Biochemical Pathways
Based on the mode of action, it can be inferred that the drug affects the pathway of tetrahydrofolate synthesis, which is crucial for dna replication .
Result of Action
It can be inferred from the general mechanism of sulfonamide drugs that they hinder cell division, making them bacteriostatic rather than bactericidal .
Safety and Hazards
properties
IUPAC Name |
3-amino-4-methoxy-N-(oxan-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-17-12-3-2-10(8-11(12)13)19(15,16)14-9-4-6-18-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLUOINJQAPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)
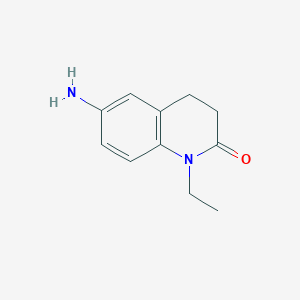
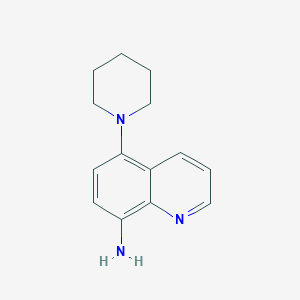
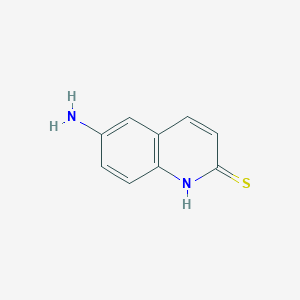
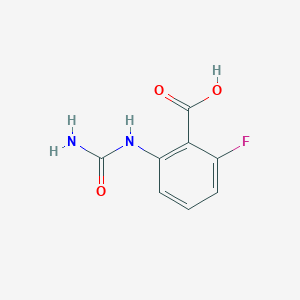




![2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid](/img/structure/B1517995.png)
![3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1517996.png)
![3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide](/img/structure/B1517998.png)
